10-Hydroxywarfarin

Vue d'ensemble

Description

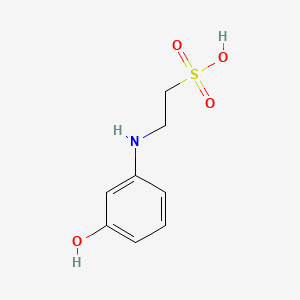

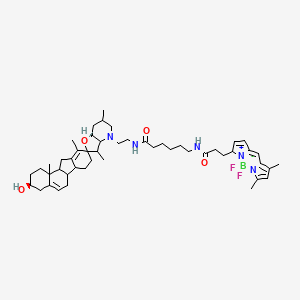

10-Hydroxywarfarin is a major metabolite of Warfarin, a commonly used anticoagulant . It is also known as 4-Dihydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one . It has been used for stereo-specific metabolic studies and to study its inhibitory effects on CYP2C9 .

Synthesis Analysis

10-Hydroxywarfarin is a product of the oxidation of Warfarin by Cytochromes P450 . The reduction of 10-Hydroxywarfarin is the only elimination pathway that may have clinical significance . Experimental studies have indicated that the location of the hydroxyl group significantly impacts reduction selectivity among the hydroxywarfarins .Molecular Structure Analysis

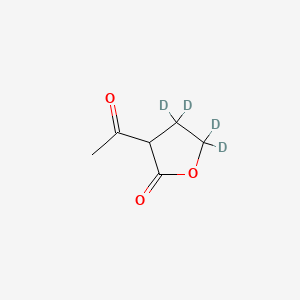

The molecular structure of 10-Hydroxywarfarin is C19H16O5 . It is a major CYP3A4 metabolite of ®-warfarin . The modeling correctly predicted the more efficient reduction of 10-Hydroxywarfarin over Warfarin .Chemical Reactions Analysis

10-Hydroxywarfarin is a product of the oxidation of Warfarin by Cytochromes P450 . It undergoes reduction, possibly impacting its pharmacological activity and elimination . The reduction of 10-Hydroxywarfarin is the only elimination pathway that may have clinical significance .Physical And Chemical Properties Analysis

10-Hydroxywarfarin is a solid, colorless compound with a molecular weight of 324.33 . It has a melting point of 183-185 °C . It is soluble in DMSO and methanol .Applications De Recherche Scientifique

Anticoagulant Therapy

10-Hydroxywarfarin: is a metabolite of warfarin, a medication commonly used to prevent blood clots. It retains anticoagulant activity and may influence the pharmacological activity and elimination of warfarin . This metabolite’s role in therapy could be significant, especially considering the inter-individual variations in response to warfarin.

Drug Metabolism Studies

The study of 10-Hydroxywarfarin provides insights into the metabolic pathways of warfarin. It undergoes a novel reductive elimination pathway, which is crucial for understanding its pharmacokinetics and optimizing dosing regimens .

Pharmacokinetic Modeling

10-Hydroxywarfarin: serves as a model compound for pharmacokinetic studies. Its reduction reactions have been modeled, revealing the impact of the hydroxyl group’s location on reduction selectivity among hydroxywarfarins .

Enantioselective Reduction Research

Research has shown that the reduction of hydroxywarfarins, including 10-Hydroxywarfarin , is enantioselective towards R substrates. This has implications for the development of enantiospecific drugs and understanding the role of enantiomers in drug efficacy .

Inhibition of Cytochrome P450 Enzymes

10-Hydroxywarfarin: has been used to study its inhibitory effects on CYP2C9, an enzyme responsible for metabolizing many drugs. Understanding this inhibition can help predict drug-drug interactions and adverse effects .

Analytical Method Development

The compound has been used in the development of sensitive and specific chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods are crucial for the simultaneous characterization and determination of warfarin and its metabolites in biological samples .

Vitamin K Cycle Activity Quantitation

10-Hydroxywarfarin: has been identified as one of the most potent inhibitory metabolites of the vitamin K cycle in vivo. This is important for understanding the mechanism of action of warfarin and its metabolites .

Clinical Relevance in Thromboembolism Prophylaxis

Given its anticoagulant activity, 10-Hydroxywarfarin may have clinical relevance in the prophylaxis of thromboembolism in conditions such as atrial fibrillation and stroke .

Safety And Hazards

Orientations Futures

The reduction of 10-Hydroxywarfarin is the only elimination pathway that may have clinical significance . By comparison, reductive reactions for the other hydroxywarfarins were much less efficient . This pathway for 10-Hydroxywarfarin may have clinical relevance as well given its anticoagulant activity and capacity to inhibit S-warfarin metabolism . Future research could focus on this pathway and its implications for anticoagulation therapy.

Propriétés

IUPAC Name |

4-hydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)17(21)15(12-7-3-2-4-8-12)16-18(22)13-9-5-6-10-14(13)24-19(16)23/h2-10,15,17,21-22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZSPAZBZFZZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201003207 | |

| Record name | 2-Hydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201003207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Hydroxywarfarin | |

CAS RN |

83219-99-2 | |

| Record name | 10-Hydroxywarfarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083219992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201003207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Hydroxywarfarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

A: While 10-Hydroxywarfarin itself possesses anticoagulant activity, its primary target is vitamin K epoxide reductase (VKOR). [] By inhibiting VKOR, 10-Hydroxywarfarin disrupts the vitamin K cycle, ultimately reducing the availability of reduced vitamin K. This depletion inhibits the γ-glutamyl carboxylation of vitamin K-dependent clotting factors, impacting coagulation. []

ANone: 10-Hydroxywarfarin is a derivative of warfarin with a hydroxyl group at the 10-position.

- Molecular formula: C19H16O5 [, ]

- Molecular weight: 324.32 g/mol []

- Spectroscopic data: Please refer to the literature for detailed spectroscopic information. []

ANone: The provided research focuses on the pharmacological and biochemical aspects of 10-Hydroxywarfarin. Information regarding its material compatibility and stability under various conditions is limited in these studies.

ANone: 10-Hydroxywarfarin is not generally recognized for catalytic properties. Its significance lies in its role as a metabolite and inhibitor within the context of warfarin metabolism.

A: Yes. Molecular modeling studies have been conducted to predict the reduction reactions of 10-Hydroxywarfarin and other hydroxywarfarin isomers. [] This approach helped understand the selectivity and specificity of reductase enzymes toward these metabolites.

A: Studies investigating the structure-activity relationship of warfarin and its metabolites revealed that 10-Hydroxywarfarin, alongside warfarin alcohols, demonstrated the highest potency in inhibiting γ-glutamyl carboxylation. [] This suggests that the 10-hydroxyl group contributes significantly to its inhibitory activity on VKOR. Additionally, research on hydroxywarfarin isomers revealed that the location of the hydroxyl group considerably impacts the reduction selectivity of UGT enzymes. [] For example, UGT1A9 exhibited high selectivity for 8-Hydroxywarfarin, indicating that subtle structural variations can significantly affect enzyme affinity. []

A: The provided research primarily focuses on the metabolic interactions and inhibitory potential of 10-Hydroxywarfarin. While it acknowledges that hydroxywarfarin metabolites, including 10-Hydroxywarfarin, exist in higher concentrations than warfarin in plasma, the studies do not delve into specific stability or formulation strategies for 10-Hydroxywarfarin itself. []

ANone: The provided research focuses on the biochemical and pharmacological aspects of 10-Hydroxywarfarin. As 10-Hydroxywarfarin is a metabolite of warfarin and not a directly administered drug, specific SHE regulations targeting this compound are not discussed.

A: Research indicates that 10-Hydroxywarfarin, primarily metabolized by CYP3A4, exhibits a prolonged half-life compared to warfarin. [] It does not seem to undergo significant renal excretion. [] This long half-life, along with its inhibitory potency on CYP2C9, suggests a potential role in influencing the overall pharmacokinetic profile of warfarin. [, ] Studies have shown that its plasma concentration can be significantly higher than warfarin itself. [, ]

A: Several in vitro studies using human liver microsomes and recombinant enzymes have been conducted to assess 10-Hydroxywarfarin's inhibitory effects on CYP2C9. [, ] These studies established its potency as a competitive inhibitor of S-warfarin metabolism. Additionally, cell-based assays using engineered HEK 293 cells demonstrated the inhibitory effect of 10-Hydroxywarfarin on vitamin K cycle activity, highlighting its anticoagulant properties. [] While in vivo data specifically for 10-Hydroxywarfarin is limited within these studies, its pharmacokinetic behavior has been investigated in the context of warfarin administration in humans. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.